![molecular formula C19H15Br B15222767 11-Bromo-7,7-dimethyl-7H-benzo[c]fluorene](/img/structure/B15222767.png)
11-Bromo-7,7-dimethyl-7H-benzo[c]fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Bromo-7,7-dimethyl-7H-benzo[c]fluorene: is an organic compound with the molecular formula C19H15Br It is a derivative of benzo[c]fluorene, characterized by the presence of a bromine atom at the 11th position and two methyl groups at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 7,7-dimethyl-7H-benzo[c]fluorene: The synthesis of 11-Bromo-7,7-dimethyl-7H-benzo[c]fluorene typically involves the bromination of 7,7-dimethyl-7H-benzo[c]fluorene.
Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 11-Bromo-7,7-dimethyl-7H-benzo[c]fluorene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Major Products Formed:
Scientific Research Applications
Chemistry:
Organic Synthesis: 11-Bromo-7,7-dimethyl-7H-benzo[c]fluorene is used as an intermediate in the synthesis of more complex organic molecules and materials.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in the design of new drugs targeting specific biological pathways.
Industry:
Chemical Manufacturing: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 11-Bromo-7,7-dimethyl-7H-benzo[c]fluorene is primarily related to its ability to participate in various chemical reactions due to the presence of the bromine atom and the methyl groups. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s electronic structure also allows it to interact with other molecules, making it useful in material science and drug development .
Comparison with Similar Compounds
9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene: Similar in structure but with the bromine atom at the 9th position.
5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene: Similar in structure but with the bromine atom at the 5th position.
10-Bromo-7,7-dimethyl-7H-benzo[c]fluorene: Similar in structure but with the bromine atom at the 10th position.
Uniqueness: 11-Bromo-7,7-dimethyl-7H-benzo[c]fluorene is unique due to the specific positioning of the bromine atom at the 11th position, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for the exploration of different chemical properties and applications compared to its similar compounds .
Properties
Molecular Formula |
C19H15Br |
|---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
11-bromo-7,7-dimethylbenzo[c]fluorene |
InChI |
InChI=1S/C19H15Br/c1-19(2)14-8-5-9-16(20)18(14)17-13-7-4-3-6-12(13)10-11-15(17)19/h3-11H,1-2H3 |
InChI Key |
WGVIJELTOSQRSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)Br)C3=C1C=CC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


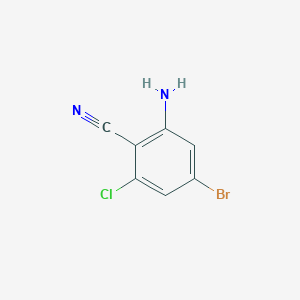
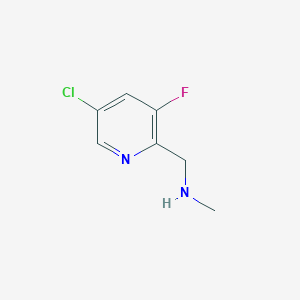
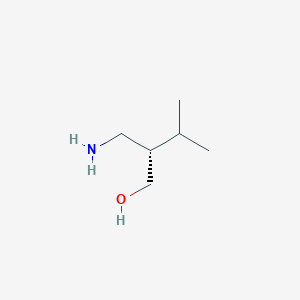
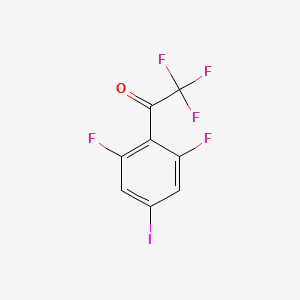
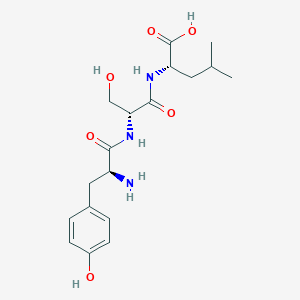
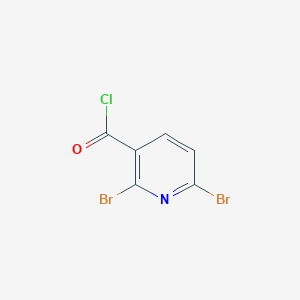
![Imidodicarbonic acid, 2-[(5-cyano-2-thienyl)methyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B15222713.png)

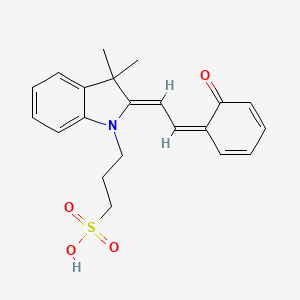
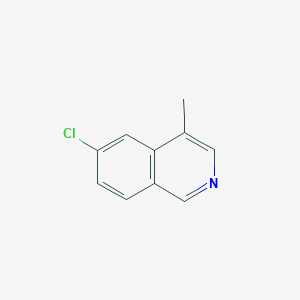
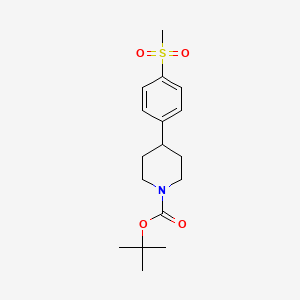
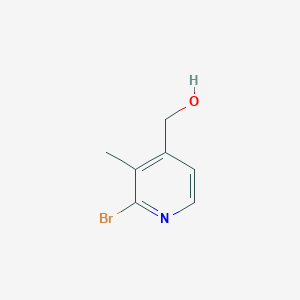
![N-Methyl-1-(2-phenylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B15222772.png)

